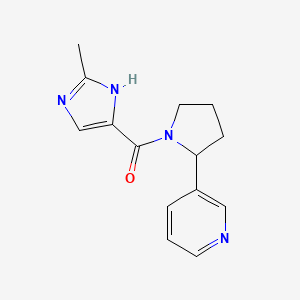![molecular formula C17H17NO3 B7175214 1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone](/img/structure/B7175214.png)
1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone is a complex organic compound featuring a furan ring, a pyrrolidine ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using reagents like furan-2-carboxylic acid.
Formation of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, using reagents like phenylacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dione.
Phenyl Derivatives: Compounds like phenylacetyl chloride and phenylacetic acid.
Uniqueness
1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone is unique due to its combination of three distinct rings (furan, pyrrolidine, and phenyl) in a single molecule. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-[3-(furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)13-4-6-14(7-5-13)17(20)18-9-8-15(11-18)16-3-2-10-21-16/h2-7,10,15H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCFEQCEBZCZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7175134.png)


![2-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1H-imidazole-5-carboxamide](/img/structure/B7175168.png)
![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B7175171.png)
![2-methyl-N-[1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B7175178.png)
![2-Hydroxy-1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7175186.png)
![6-(azepan-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7175205.png)
![3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7175212.png)
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7175218.png)
![N-methyl-1-[2-(methylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7175225.png)
![N-[2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-2-methoxybenzamide](/img/structure/B7175233.png)
![[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7175242.png)
![N-(3,4-dimethoxyphenyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175249.png)
